molecular formula C17H29ClN2O B13735534 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride CAS No. 1676-45-5

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride

Cat. No.: B13735534
CAS No.: 1676-45-5
M. Wt: 312.9 g/mol
InChI Key: ZHXLAGJLJDTKKK-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride is a complex organic compound It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps may include:

  • Formation of the azepine ring through cyclization reactions.
  • Introduction of substituents via alkylation or acylation reactions.
  • Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidation products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one substituent with another under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Azepine derivatives: Compounds with similar seven-membered ring structures.

    Other heterocycles: Compounds containing different heteroatoms or ring sizes.

Uniqueness

The uniqueness of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride lies in its specific substituents and the resulting properties

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

1676-45-5

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

IUPAC Name

1-[2-(azepan-1-ium-1-yl)ethyl]-3,5,7-trimethyl-3H-azepin-2-one;chloride

InChI

InChI=1S/C17H28N2O.ClH/c1-14-12-15(2)17(20)19(16(3)13-14)11-10-18-8-6-4-5-7-9-18;/h12-13,15H,4-11H2,1-3H3;1H

InChI Key

ZHXLAGJLJDTKKK-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(N(C1=O)CC[NH+]2CCCCCC2)C)C.[Cl-]

Origin of Product

United States

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